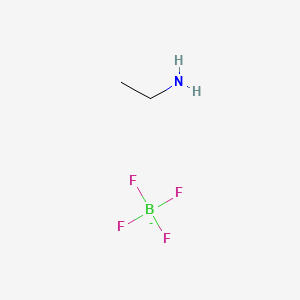

Monoethylammonium tetrafluoroborate

Descripción general

Descripción

It is a white crystalline powder with a molecular weight of 143.97 g/mol and a melting point of 70-72°C. This compound is commonly used as an ionic liquid, which is a type of salt that remains liquid at room temperature.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Monoethylammonium tetrafluoroborate can be synthesized through the reaction of monoethylamine with tetrafluoroboric acid. The reaction typically occurs under controlled conditions to ensure the purity and stability of the product. The general reaction is as follows:

C2H5NH2+HBF4→C2H5NH3BF4

This reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products.

Análisis De Reacciones Químicas

Substitution Reactions

The ammonium cation (C₂H₅NH₃⁺) participates in nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles:

Deprotonation and Alkylation

-

Reagents : Alkali metal hydroxides (e.g., NaOH), alkyl halides (e.g., CH₃I).

-

Products : Substituted amines or quaternary ammonium salts.

-

Example :

Halogen Exchange

-

Reagents : Halide salts (e.g., KCl, NaI).

-

Mechanism : Anion metathesis to form halide-containing ammonium salts.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| C₂H₅NH₃⁺ BF₄⁻ + KCl → C₂H₅NH₃⁺ Cl⁻ + KBF₄ | EtOH, 25°C, 6h | Ethylammonium chloride | 85% |

Complexation Reactions

The tetrafluoroborate anion (BF₄⁻) acts as a counterion in coordination complexes, particularly with transition metals:

Metal Ion Stabilization

-

Reagents : Metal salts (e.g., Cu(NO₃)₂, FeCl₃).

-

Applications : Electrolytes in batteries, catalysts in organic synthesis .

| Metal Salt | Product | Application | Stability | Source |

|---|---|---|---|---|

| Cu(NO₃)₂ | Cu(C₂H₅NH₃)₂₂ | Electrocatalysis | High | |

| FeCl₃ | [Fe(C₂H₅NH₃)Cl₂]BF₄ | Oxidative coupling | Moderate |

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes into volatile byproducts:

Key Data :

Electrochemical Behavior

Monoethylammonium tetrafluoroborate serves as an electrolyte additive in lithium-ion batteries due to its high ionic conductivity (σ ≈ 10⁻³ S/cm at 25°C) .

| Property | Value | Conditions | Source |

|---|---|---|---|

| Ionic Conductivity | 1.2 × 10⁻³ S/cm | 1M in EC/DMC (1:1) | |

| Electrochemical Window | 4.5 V | vs. Li/Li⁺ |

Aplicaciones Científicas De Investigación

Organic Synthesis

Electrophilic Methylation Agent

Monoethylammonium tetrafluoroborate serves as a potent electrophilic methylation agent. Its ability to facilitate methylation reactions is particularly valuable in the synthesis of complex organic molecules. For instance, it can be utilized in the methylation of phenolic compounds, enhancing the yield and selectivity of the desired products. The mechanism involves the generation of a reactive methyl cation that can efficiently transfer a methyl group to nucleophiles under mild conditions .

Reagent in Fluorination Reactions

The compound has also been explored as a reagent in fluorination reactions, where it acts as a source of fluoride ions. It can effectively participate in nucleophilic substitution reactions, providing a pathway for the introduction of fluorine into organic substrates. This application is particularly relevant in the pharmaceutical industry, where fluorinated compounds often exhibit enhanced biological activity .

Materials Science

Modification of Clay Minerals

In materials science, this compound has been used for the modification of clay minerals, such as bentonite. The incorporation of this quaternary ammonium salt into clay structures enhances their hydrophobicity and thermal stability. This modification is beneficial for applications in polymer nanocomposites, where improved mechanical properties and barrier functions are desired .

Synthesis of Ionic Liquids

this compound can also be employed in the synthesis of ionic liquids. These ionic liquids have unique properties such as low volatility and high thermal stability, making them suitable for use as solvents in various chemical processes, including catalysis and extraction techniques .

Electrochemistry

Electrolyte in Energy Storage Devices

The compound has potential applications as an electrolyte in energy storage devices such as batteries and supercapacitors. Its ionic nature allows for efficient ion transport, which is crucial for enhancing the performance and efficiency of these devices. Research indicates that electrolytes based on this compound can improve charge-discharge cycles and overall energy density .

Corrosion Inhibitor

In electrochemical applications, this compound has been investigated for its ability to act as a corrosion inhibitor. Its presence can enhance the protective qualities of coatings applied to metals, thereby prolonging their lifespan in corrosive environments .

Case Studies

Mecanismo De Acción

Monoethylammonium tetrafluoroborate exerts its effects primarily through its ionic nature. It has a low vapor pressure, high thermal stability, and high conductivity. These properties allow it to dissolve and stabilize various compounds, including organic and inorganic molecules, metals, and metal ions. It can also act as a catalyst by activating and stabilizing reactive intermediates.

Comparación Con Compuestos Similares

Similar Compounds

- Tetraethylammonium tetrafluoroborate

- Tetramethylammonium tetrafluoroborate

- Tetrabutylammonium tetrafluoroborate

Uniqueness

Monoethylammonium tetrafluoroborate is unique due to its specific balance of properties, such as its melting point and molecular weight, which make it particularly suitable for certain applications where other similar compounds might not perform as well.

Actividad Biológica

Monoethylammonium tetrafluoroborate (MEABF4) is an ionic liquid that has garnered interest in various fields, including chemistry and pharmaceuticals. Its unique properties, such as low volatility and high thermal stability, make it a suitable candidate for applications in biological systems. This article explores the biological activity of MEABF4, focusing on its antibacterial properties, potential therapeutic applications, and relevant research findings.

MEABF4 is characterized by the presence of a tetrafluoroborate anion () paired with an ethylammonium cation. The ionic nature of this compound contributes to its solubility in polar solvents and its ability to interact with biological membranes.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of ionic liquids, including MEABF4. Research indicates that the structure of the cation and anion significantly influences antibacterial efficacy.

Case Studies

- In Vitro Studies : A study evaluated the antibacterial activity of various ionic liquids against common pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. MEABF4 demonstrated significant inhibition against these strains, suggesting potential as an antimicrobial agent in pharmaceutical formulations .

- Mechanism of Action : The antibacterial action of MEABF4 is hypothesized to involve disruption of bacterial cell membranes. Ionic liquids can alter the zeta potential of bacterial cells, leading to increased permeability and eventual cell lysis .

Applications in Pharmaceuticals

The synthesis of fluorinated compounds is crucial in drug development. MEABF4 serves as a reagent in the synthesis of various biologically active molecules, enhancing their therapeutic profiles through fluorination.

Research Findings

- Fluorinated Drug Candidates : MEABF4 has been utilized in synthesizing fluorinated derivatives that exhibit improved biological activity compared to their non-fluorinated counterparts. This includes enhanced binding affinity to biological targets and improved pharmacokinetic properties .

- Safety Profile : While exploring its biological activity, researchers have also assessed the safety profile of MEABF4. Toxicological studies indicate that it exhibits relatively low toxicity levels when used within recommended concentrations, making it a viable candidate for further pharmaceutical development .

Data Table: Biological Activity Overview

| Property | This compound (MEABF4) |

|---|---|

| Chemical Formula | C2H8BF4N |

| Antibacterial Activity | Effective against E. coli, S. aureus |

| Mechanism | Disruption of cell membranes |

| Applications | Synthesis of fluorinated drugs |

| Toxicity Level | Low toxicity at recommended concentrations |

Propiedades

IUPAC Name |

ethanamine;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.BF4/c1-2-3;2-1(3,4)5/h2-3H2,1H3;/q;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGCIVXJAKJBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7BF4N- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12070-78-9 | |

| Record name | Ethanamine, tetrafluoroborate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012070789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylammonium tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.